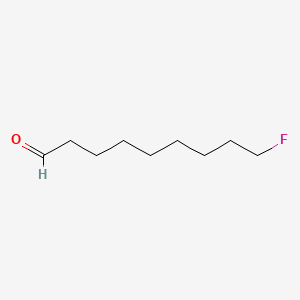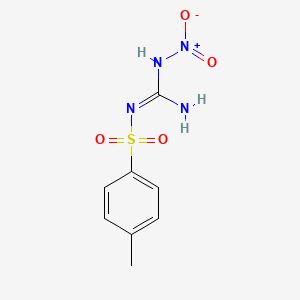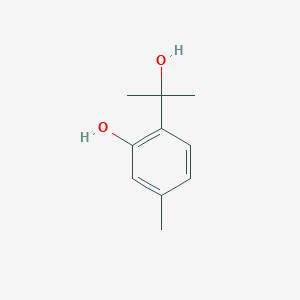
8-Hydroxythymol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxythymol is a derivative of thymol, a naturally occurring monoterpenoid phenol derived from the essential oils of various plants, particularly those in the thyme family. This compound is known for its significant biological activities, including antimicrobial and cytotoxic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Hydroxythymol can be synthesized through various chemical reactions involving thymol. One common method involves the hydroxylation of thymol using reagents such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C .
Industrial Production Methods: Industrial production of this compound often involves the extraction of thymol from natural sources followed by chemical modification. The process includes:
- Extraction of thymol from plant sources using steam distillation.
- Hydroxylation of thymol to produce this compound using chemical reagents and catalysts.
- Purification of the final product through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxythymol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to less oxidized forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under controlled conditions
Major Products:
- Oxidation products include quinones and other oxidized derivatives.
- Reduction products are less oxidized forms of this compound.
- Substitution products vary depending on the substituent introduced .
Applications De Recherche Scientifique
8-Hydroxythymol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential cytotoxic effects on cancer cells.
Industry: Utilized in the formulation of antimicrobial agents and preservatives .
Mécanisme D'action
The mechanism of action of 8-Hydroxythymol involves its interaction with cellular components:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.
Cytotoxic Activity: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating apoptotic pathways
Comparaison Avec Des Composés Similaires
Thymol: The parent compound, known for its antimicrobial properties.
Carvacrol: Another monoterpenoid phenol with similar biological activities.
Eugenol: A phenolic compound with antimicrobial and analgesic properties
Uniqueness of 8-Hydroxythymol: this compound stands out due to its enhanced antimicrobial and cytotoxic activities compared to its parent compound thymol. The presence of the hydroxyl group at the 8th position significantly increases its biological efficacy .
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-(2-hydroxypropan-2-yl)-5-methylphenol |
InChI |
InChI=1S/C10H14O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h4-6,11-12H,1-3H3 |
Clé InChI |
UWRRYLNXMGBJKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
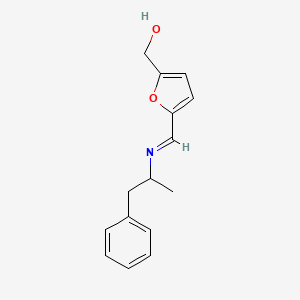
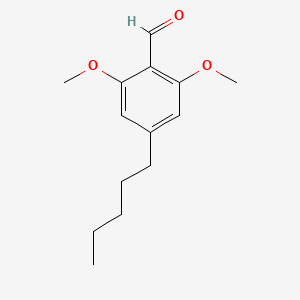
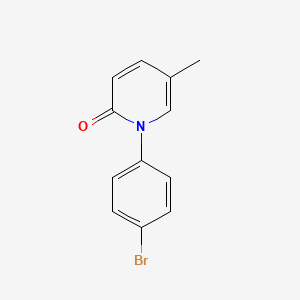
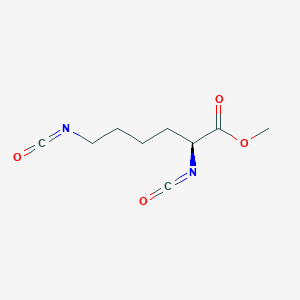
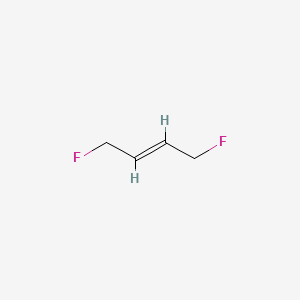
![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)
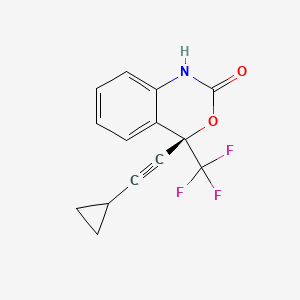
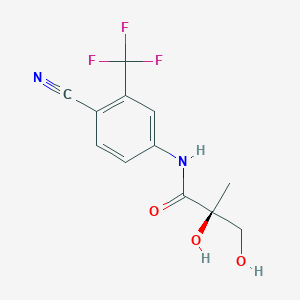
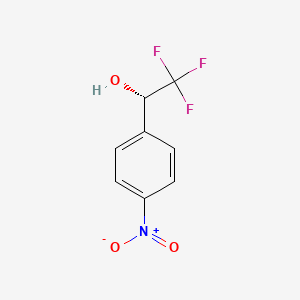
![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)
![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)
